molecular formula C15H22ClN3O B7509087 3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea

3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea

Katalognummer: B7509087
Molekulargewicht: 295.81 g/mol
InChI-Schlüssel: TVWUOQNZZQTYAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been identified as a potent inhibitor of c-Jun N-terminal kinase (JNK), a key regulator of multiple cellular processes including apoptosis, inflammation, and stress responses.

Wirkmechanismus

3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea exerts its neuroprotective effects by inhibiting the activity of JNK, a key regulator of multiple cellular processes including apoptosis, inflammation, and stress responses. JNK activation has been implicated in the pathogenesis of various neurodegenerative diseases, and inhibition of JNK activity has been shown to protect neurons from cell death induced by oxidative stress, glutamate toxicity, and excitotoxicity.
Biochemical and Physiological Effects:
This compound has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of neurodegenerative diseases. Furthermore, this compound has been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, this compound has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in animal models of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has several advantages for lab experiments. Firstly, this compound is a small molecule inhibitor that can be easily synthesized and purified. Secondly, this compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. Firstly, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown. Secondly, the optimal dosage and administration route of this compound for different diseases are yet to be determined.

Zukünftige Richtungen

There are several future directions for the research on 3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea. Firstly, clinical trials are needed to determine the safety and efficacy of this compound in humans. Secondly, the optimal dosage and administration route of this compound for different diseases need to be determined. Thirdly, the potential of this compound as a therapeutic agent for other diseases such as cancer and autoimmune disorders needs to be explored. Fourthly, the development of more potent and selective JNK inhibitors based on the structure of this compound is an area of active research. Finally, the identification of biomarkers for predicting the response to this compound treatment is an important area of future research.

Synthesemethoden

The synthesis of 3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea involves the reaction of 4-chlorophenylisocyanate with 1-ethyl-4-piperidone to form the corresponding urea derivative. The reaction is carried out in the presence of a base and an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, Huntington's disease, and stroke. In preclinical studies, this compound has been shown to protect neurons from cell death induced by oxidative stress, glutamate toxicity, and excitotoxicity. Furthermore, this compound has been found to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and stroke.

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-3-19-10-8-14(9-11-19)18(2)15(20)17-13-6-4-12(16)5-7-13/h4-7,14H,3,8-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWUOQNZZQTYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N(C)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.